molecular formula C14H14ClN B088110 Benzyl-(4-chloro-benzyl)-amine CAS No. 13541-00-9

Benzyl-(4-chloro-benzyl)-amine

Cat. No. B088110
CAS RN: 13541-00-9
M. Wt: 231.72 g/mol
InChI Key: NLJKKSSMEUWPKM-UHFFFAOYSA-N
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Description

Benzyl-(4-chloro-benzyl)-amine is a compound of interest in various chemical and pharmaceutical research areas. While specifics directly related to Benzyl-(4-chloro-benzyl)-amine may be limited, insights can be drawn from studies on structurally related compounds and their synthesis, molecular structures, chemical reactions, and properties.

Synthesis Analysis

The synthesis of Benzyl-(4-chloro-benzyl)-amine can be related to methods used for similar benzylamine compounds. For instance, compounds like Benzothiazol-2-yl-(4-chloro-benzylidene)-amine are prepared by reactions involving aromatic aldehydes and amines, indicating potential synthetic pathways for Benzyl-(4-chloro-benzyl)-amine involving halogenation and amination steps (Alkuubaisi et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds, such as benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine, demonstrates significant hydrogen-bonding interactions and layered crystal structures, which could be reflective of the structural characteristics of Benzyl-(4-chloro-benzyl)-amine (Odell et al., 2007).

Chemical Reactions and Properties

The chemical behavior of Benzyl-(4-chloro-benzyl)-amine can be anticipated based on reactions involving benzyl compounds and amines. For example, the reactivity of such compounds with metals and the formation of complexes can provide insights into the chemical properties of Benzyl-(4-chloro-benzyl)-amine (Alkuubaisi et al., 2016).

Scientific Research Applications

Molecular Structure and Conformation

Research has investigated the crystal and molecular structures of compounds similar to Benzyl-(4-chloro-benzyl)-amine, highlighting their conformational diversity and substantial hydrogen-bonding interactions that lead to layered structures in crystals. These studies are essential for understanding the physical and chemical properties of these compounds, which can be crucial for their applications in material science and drug design (Odell et al., 2007).

Chemical Synthesis

Benzyl-(4-chloro-benzyl)-amine derivatives have been utilized in transition-metal-free intermolecular amination processes. This method allows the synthesis of valuable nitrogen-containing compounds from benzylic C-H bonds, offering a greener and more sustainable approach to chemical synthesis (Fan et al., 2009).

Catalysis and Polymerization

Studies have demonstrated the use of benzyl amine derivatives in catalysis, such as in the copper-catalyzed benzylic amidation with chloramine-T. This process selectively converts benzylic hydrocarbons to corresponding sulfonamides, showcasing the versatility of benzyl amine derivatives in facilitating chemical transformations (Bhuyan & Nicholas, 2007).

Corrosion Inhibition

Research into the corrosion inhibition of mild steel has identified benzyl-(4-chloro-benzyl)-amine derivatives as effective inhibitors in acidic environments. These compounds demonstrate mixed-type inhibition properties, making them potential candidates for protective coatings and treatments in industrial applications (Ashassi-Sorkhabi et al., 2005).

Safety And Hazards

Benzyl-(4-chloro-benzyl)-amine is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Oral - Aquatic Chronic 2 - Skin Sens. 1 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJKKSSMEUWPKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(4-chloro-benzyl)-amine

CAS RN

13541-00-9
Record name 13541-00-9
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